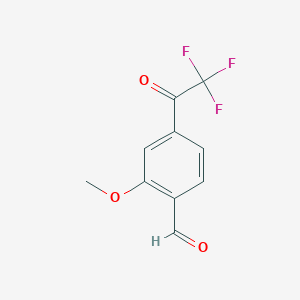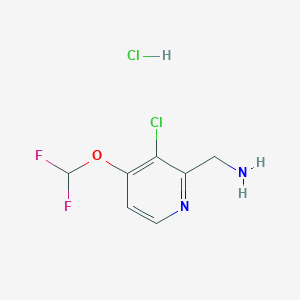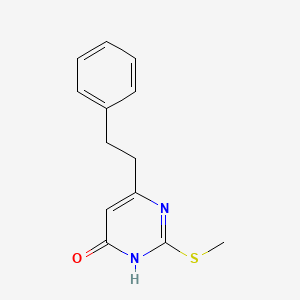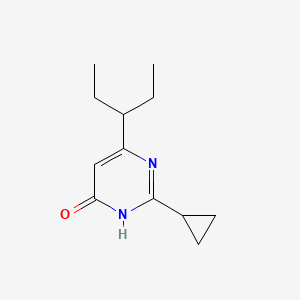
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol, or 2CPP, is a synthetic organic compound and a member of the pyrimidine family of molecules. It is a versatile compound that has found applications in scientific research and drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The research in medicinal chemistry has demonstrated the synthesis of various pyrimidine derivatives, including compounds with similar structures to "2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol". These compounds have been synthesized through various chemical reactions, characterized by spectroscopic methods, and their structures confirmed by elemental analysis, IR, ^1H NMR, ^13C NMR, and mass spectroscopy. For example, a study by Bhat et al. (2014) detailed the synthesis and screening of novel pyrimidine derivatives for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, showing that some compounds exhibited significant activities (Bhat, Kumar, Nisar, & Kumar, 2014).
Biological Activities
Pyrimidine derivatives have been explored for various biological activities, such as antimicrobial, antiviral, anti-inflammatory, and analgesic properties. For instance, research by Oruma et al. (2014) on the synthesis and preliminary antimicrobial screening of pyrimidine derivatives and their metal complexes showed activity against certain bacterial strains, indicating the potential application of these compounds in developing new antimicrobial agents (Oruma, Asegbeloyin, Eze, & Chah, 2014).
Antifungal and Antitubercular Effects
Some synthesized pyrimidine compounds have also shown moderate antifungal and antitubercular activities, suggesting their use in treating infectious diseases. The study by Bhat et al. (2014) highlighted compounds with moderate activities against these pathogens (Bhat, Kumar, Nisar, & Kumar, 2014).
Antimicrobial and Antiviral Potential
The design and synthesis of novel pyrimidine derivatives have also been directed towards evaluating their antimicrobial and antiviral efficacies. A study by Hilmy et al. (2021) prepared new pyrrolo[2,3-d]pyrimidine derivatives, showing promising antimicrobial and antiviral activities, indicating the potential of these compounds in developing new therapeutic agents (Hilmy, Tag, Aish, Elsafty, & Attia, 2021).
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-pentan-3-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-8(4-2)10-7-11(15)14-12(13-10)9-5-6-9/h7-9H,3-6H2,1-2H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQZDYBUZUCEFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=O)NC(=N1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


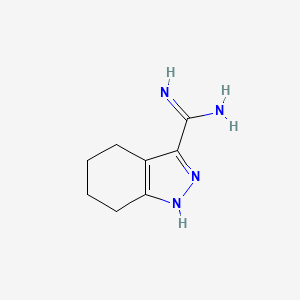
![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487120.png)
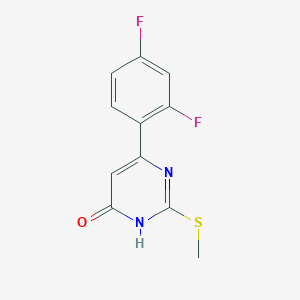
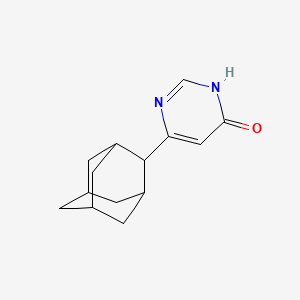
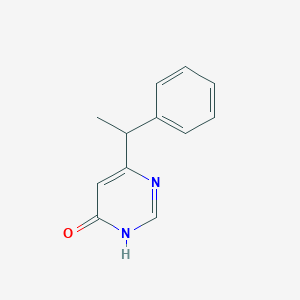
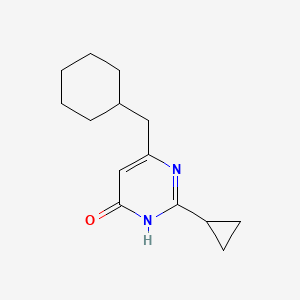
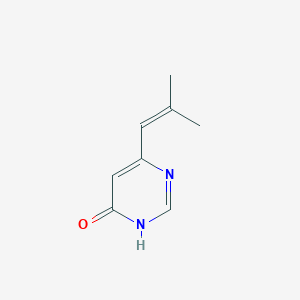
![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol](/img/structure/B1487130.png)
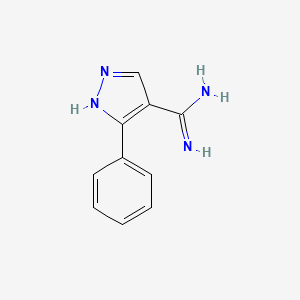
![3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one](/img/structure/B1487132.png)
